molecular formula C21H38O2 B164368 11,14-Eicosadienoic acid, methyl ester CAS No. 2463-02-7

11,14-Eicosadienoic acid, methyl ester

Cat. No. B164368
CAS RN: 2463-02-7
M. Wt: 322.5 g/mol
InChI Key: GWJCFAOQCNNFAM-ZDVGBALWSA-N
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Description

11,14-Eicosadienoic acid, methyl ester, is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of (11Z,14Z)-icosadienoic acid with methanol . It is a more lipid-soluble form of the ω-6 C20-2 fatty acid 11(Z),14(Z)-eicosadienoic acid .


Molecular Structure Analysis

The molecular formula of 11,14-Eicosadienoic acid, methyl ester, is C21H38O2 . The IUPAC Standard InChI is InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+ .


Physical And Chemical Properties Analysis

The molecular weight of 11,14-Eicosadienoic acid, methyl ester, is 322.5252 . Further physical and chemical properties such as density, boiling point, and others are not detailed in the search results.

Scientific Research Applications

Inhibition of Enzymatic Activity

This compound has been shown to competitively inhibit inosine 5’-monophosphate dehydrogenase with a Ki of 3.1 µM. This enzyme is crucial in the purine nucleotide cycle and its inhibition can have significant implications in cellular metabolism and energy balance .

Interaction with Neutrophil Receptors

It also inhibits the binding of leukotriene B4 (LTB4) to its receptor on neutrophils with a Ki of 3.0 µM. LTB4 is an inflammatory mediator, and this inhibition could be relevant in studies related to inflammation and immune responses .

Sleep Disturbance Correlation

Serum levels of eicosadienoic acids, including this compound, have been found to negatively correlate with the degree of sleep disturbance. This suggests potential applications in sleep research and the development of sleep aids .

Conversion to Eicosatrienoic Acids

In vivo, eicosadienoic acids are converted by desaturases to eicosatrienoic acids , which are potent vasodilators. This conversion process and the resulting compounds could be significant in cardiovascular research .

Microbial Production

Research has indicated that certain fungi, such as Penicillium chrysogenum , can produce 11,14-eicosadienoic acid. This suggests potential biotechnological applications in producing this compound through microbial fermentation .

Cayman Chemical Springer Link

Mechanism of Action

Target of Action

The primary targets of 11,14-Eicosadienoic acid, methyl ester, also known as methyl (11E,14E)-icosa-11,14-dienoate, are inosine 5’-monophosphate dehydrogenase and the receptor of Leukotriene B4 (LTB4) on neutrophils . These targets play crucial roles in purine metabolism and inflammatory responses, respectively .

Mode of Action

This compound competitively inhibits inosine 5’-monophosphate dehydrogenase, an enzyme involved in purine metabolism . It also inhibits the binding of LTB4, a potent inflammatory mediator, to its receptor on neutrophils . This dual action can potentially modulate both cellular metabolism and inflammatory responses.

Biochemical Pathways

The inhibition of inosine 5’-monophosphate dehydrogenase affects the purine metabolism pathway, potentially leading to a decrease in the synthesis of guanine nucleotides . The inhibition of LTB4 binding to its receptor can disrupt the leukotriene pathway, which may result in reduced neutrophil chemotaxis and decreased inflammation .

Pharmacokinetics

As a fatty acid methyl ester, it is expected to be more lipid-soluble than its parent fatty acid . This increased lipophilicity may enhance its absorption and distribution within the body, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of 11,14-Eicosadienoic acid, methyl ester’s action are likely to be multifaceted due to its dual targeting. By inhibiting inosine 5’-monophosphate dehydrogenase, it may affect cellular growth and proliferation. Its inhibition of LTB4 binding can modulate inflammatory responses, potentially leading to reduced inflammation .

properties

IUPAC Name

methyl (11E,14E)-icosa-11,14-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCFAOQCNNFAM-ZDVGBALWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881251
Record name 11,14-eicosadienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,14-Eicosadienoic acid, methyl ester

CAS RN

2463-02-7
Record name 11,14-Eicosadienoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,14-eicosadienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: In what natural sources has 11,14-Eicosadienoic acid, methyl ester been identified?

A1: 11,14-Eicosadienoic acid, methyl ester has been found in the essential oils and extracts of various plants, including:

  • Oreocharis acericula []
  • Shorea robusta []
  • Lactobacillus plantarum (as a metabolite of linoleic acid) []
  • Annona muricata fruit juice []
  • Inula cappa []
  • Centaurea centaurium L. roots []
  • Lagerstroemia speciosa fruits []
  • Macrosphyra longistyla []
  • Allium sativum and Allium ampeloprasum (garlic varieties) []
  • Dalbergia Odorifera T. Chen seeds []
  • Paederia scandens leaves []
  • Cnidium offcinale Makino []
  • Catunaregam spinosa fruits []

Q2: What is the main application of 11,14-Eicosadienoic acid, methyl ester identified in Lagerstroemia speciosa fruits?

A: Research suggests that 11,14-Eicosadienoic acid, methyl ester, found in Lagerstroemia speciosa fruit extracts, could be a potential precursor for biodiesel production through a transesterification process. []

Q3: How is 11,14-Eicosadienoic acid, methyl ester typically extracted and analyzed?

A: Researchers utilize various extraction methods to obtain 11,14-Eicosadienoic acid, methyl ester from plant materials, including hydrodistillation [], solvent extraction with petroleum ether and ultrasonication [], and supercritical CO2 extraction [, ]. Analysis and identification are primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , , , , , , , ]

Q4: What is the significance of identifying 11,14-Eicosadienoic acid, methyl ester in these plant species?

A: Identifying 11,14-Eicosadienoic acid, methyl ester in diverse plant species contributes to expanding the knowledge of their phytochemical profiles. This information is valuable for understanding the potential applications of these plants in various fields like medicine, agriculture, and industry. For instance, identifying this compound as a major constituent in the essential oil of Inula cappa provides a basis for further research on its potential use. []

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